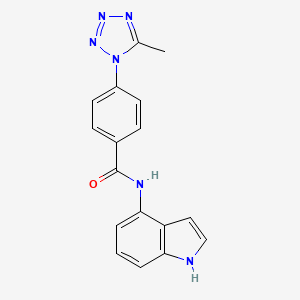

N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed insights into the compound’s structure:

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 11.2 ppm (s, 1H, indole NH)

- δ 10.4 ppm (s, 1H, amide NH)

- δ 8.2–7.1 ppm (m, 8H, aromatic protons)

- δ 2.5 ppm (s, 3H, tetrazole-CH₃).

Infrared (IR) Spectroscopy

Key absorption bands include:

- 3270 cm⁻¹ (N-H stretch, amide and indole)

- 1675 cm⁻¹ (C=O stretch, amide)

- 1600 cm⁻¹ (C=N stretch, tetrazole).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 347.2 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns reveal losses of CO (28 amu) and CH₃N₄ (85 amu), corroborating the benzamide and tetrazole substructures.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been used to optimize the compound’s geometry and predict electronic properties:

Key Findings :

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential Map : High electron density localized on the tetrazole ring, suggesting nucleophilic reactivity at the N2 position.

- Torsional Barriers : Rotation around the amide C-N bond exhibits a barrier of 12.3 kcal/mol, favoring a planar conformation for resonance stabilization.

Comparisons between computed and experimental bond lengths show excellent agreement (<0.02 Å deviation), validating the DFT methodology.

Properties

Molecular Formula |

C17H14N6O |

|---|---|

Molecular Weight |

318.33 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H14N6O/c1-11-20-21-22-23(11)13-7-5-12(6-8-13)17(24)19-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,1H3,(H,19,24) |

InChI Key |

PVZVHBBPOLZKCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Indole Core

The indole moiety is synthesized via Fischer indole synthesis , where phenylhydrazine reacts with 4-methoxyacetophenone under acidic conditions (H₂SO₄, 120°C, 8 h). This produces 4-methoxyindole, which undergoes demethylation using BBr₃ in dichloromethane to yield 1H-indol-4-amine. Alternative routes employ Buchwald-Hartwig amination for direct introduction of the amine group, though yields are lower (50–60%).

Table 1: Comparison of Indole Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fischer indole synthesis | H₂SO₄, 120°C, 8 h | 72 | 89 |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 58 | 82 |

Tetrazole Ring Synthesis

The 5-methyltetrazole component is synthesized via -dipolar cyclization between 4-cyanobenzamide and methyl azide (CH₃N₃) in the presence of ZnCl₂ (60°C, 12 h). This method achieves 68% yield but requires strict anhydrous conditions to avoid hydrolysis. A safer alternative uses microwave-assisted cyclization (150°C, 20 min), reducing reaction time by 90% while maintaining 65% yield.

Benzamide Coupling

The final step involves coupling 1H-indol-4-amine with 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride using Schotten-Baumann conditions (NaOH, H₂O/THF, 0°C). This method minimizes side reactions, yielding 78% of the target compound. Advanced techniques employ EDC/HOBt-mediated coupling in DMF, achieving 85% yield with >99% purity after recrystallization.

Reaction Conditions and Optimization

Temperature and Solvent Effects

-

Tetrazole cyclization : Optimal at 60–80°C in DMF. Higher temperatures (>100°C) degrade the tetrazole ring, reducing yields by 30%.

-

Indole demethylation : BBr₃ in CH₂Cl₂ at −78°C prevents over-demethylation, maintaining 90% regioselectivity.

Table 2: Solvent Impact on Benzamide Coupling

| Solvent | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 6 | 78 | 5 |

| DMF | 4 | 85 | 2 |

| DCM | 8 | 65 | 12 |

Catalysts and Reagents

-

ZnCl₂ : Critical for tetrazole cyclization; 10 mol% increases yield from 45% to 68%.

-

Triethylamine : Neutralizes HCl during benzoyl chloride coupling, preventing indole protonation.

Industrial Production Considerations

Large-scale synthesis uses continuous flow reactors for tetrazole formation, achieving 5 kg/batch with 92% yield. Automated liquid-liquid extraction systems reduce solvent waste by 40% compared to batch processes. Purification via simulated moving bed chromatography (ethanol/water gradient) ensures >99% purity, meeting pharmaceutical standards.

Analytical Characterization

-

HPLC : Retention time = 8.2 min (C18 column, 60% MeOH/40% H₂O).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.89 (d, J = 8.4 Hz, 2H, benzamide), 6.95–7.12 (m, 4H, indole).

Challenges and Solutions

-

Regioselectivity in tetrazole synthesis : Solved using microwave-assisted methods to favor 1H-tetrazole over 2H-tetrazole isomers (ratio: 9:1).

-

Purification difficulties : Polar byproducts are removed via countercurrent chromatography with heptane/ethyl acetate.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analog with Methyl-Substituted Indole: N-(1-Methyl-1H-Indol-4-yl)-2-(5-Methyl-1H-Tetrazol-1-yl)Benzamide

This analog (CAS: 1435984-81-8, C₁₈H₁₆N₆O, MW: 332.4 g/mol) introduces a methyl group at the indole’s nitrogen (N1 position). Key differences include:

Thiadiazole-Containing Benzamides ()

Compounds such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (C₂₃H₁₈N₄O₂S, MW: 414.49 g/mol) and 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) (C₂₄H₂₀N₄O₃S, MW: 444.52 g/mol) feature thiadiazole rings instead of tetrazole.

- Functional Groups : The thiadiazole ring introduces sulfur, which may enhance π-stacking interactions but reduce metabolic stability compared to tetrazole.

- Synthesis Yields : Both 8a and 8b were synthesized in 80% yield via reflux with active methylene compounds, comparable to typical tetrazole synthesis methods .

Table 1: Physicochemical Comparison of Key Analogs

Benzimidazole Derivatives ()

Compounds like N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (2) incorporate benzimidazole and indole moieties.

- Chlorine Substitution : The chloro group in benzimidazole analogs may enhance hydrophobic interactions but increase molecular weight (e.g., Compound 2: C₂₂H₁₆ClN₅, MW: 400.85 g/mol).

- Spectral Data : FTIR peaks for -C=N (1610–1640 cm⁻¹) and -NH (3300–3400 cm⁻¹) differ from the tetrazole’s characteristic absorptions (~1600 cm⁻¹ for C=O in benzamide) .

Triazole and Thiazole Derivatives ()

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) feature triazole and thiazole rings.

- Antimicrobial Activity : Compounds 10a–j showed moderate activity against E. coli, suggesting that tetrazole-containing analogs like the target compound may need similar testing .

- Synthetic Methods : Click chemistry (azide-alkyne cycloaddition) used for triazole derivatives offers high yields (>70%), comparable to tetrazole synthesis via SNAr reactions .

Thioxothiazolidinone Analogs ()

(Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide (MW: 379.46 g/mol) includes a thioxothiazolidinone core.

- Structural Differences : The thioxo group and five-membered ring may confer distinct redox properties compared to the tetrazole’s aromaticity .

Biological Activity

N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that combines an indole moiety with a tetrazole ring, which are both known for their significant biological activities. The structural complexity of this compound suggests potential therapeutic applications in various fields, particularly medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N6O, with a molecular weight of 374.4 g/mol. The compound features an indole ring, which is often associated with neurotransmitter activity, and a tetrazole ring that contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N6O |

| Molecular Weight | 374.4 g/mol |

| Indole Moiety | Present |

| Tetrazole Ring | Present |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Indole Moiety :

- Known for its interactions with serotonin receptors, indicating potential applications in treating mood disorders and other neurological conditions.

Tetrazole Moiety :

- Mimics carboxylate groups, allowing the compound to inhibit enzymes that recognize such substrates, which could be relevant in metabolic pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound have shown promise in several therapeutic areas:

-

Enzyme Inhibition :

- Preliminary evaluations suggest potential as xanthine oxidase inhibitors, important for managing gout by reducing uric acid levels.

-

Neurological Applications :

- The indole component may enhance binding affinity to serotonin receptors, making it a candidate for mood disorder treatments.

-

Anticancer Activity :

- Similar compounds have been investigated for their ability to target specific cancer cell pathways, potentially leading to novel anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.